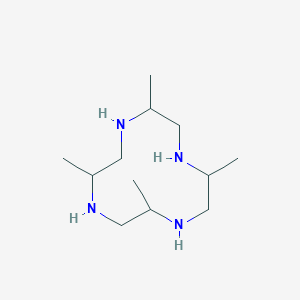

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Overview

Description

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane: is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.

Mechanism of Action

Target of Action

It is structurally similar to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), which is known to complex a variety of metal ions . This property allows it to be used in various imaging modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .

Mode of Action

Dota, a similar compound, is known to complex with a variety of metal ions . This complexation is likely to result in changes in the physical properties of the compound, which can be detected by various imaging techniques .

Biochemical Pathways

Dota and its derivatives have been used to create functional, targeted, and dual-modal imaging agents . These agents can be used to visualize and study various biochemical pathways in the body .

Pharmacokinetics

Dota and its derivatives are known for their versatility and ease of modification, which can influence their pharmacokinetic properties .

Result of Action

Dota and its derivatives have been used in various imaging modalities, allowing for the visualization of different disease states .

Action Environment

The versatility of dota and its derivatives allows them to be used in a variety of environments, including different imaging modalities .

Biochemical Analysis

Biochemical Properties

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane plays a crucial role in biochemical reactions, particularly in the formation of stable metal complexes. It interacts with enzymes, proteins, and other biomolecules through its nitrogen atoms, which can coordinate with metal ions. This coordination can enhance the stability and activity of metal-dependent enzymes. For example, it has been used to chelate gadolinium ions for use as MRI contrast agents . The nature of these interactions is primarily based on the ability of the compound to form strong bonds with metal ions, thereby stabilizing the metal in a biologically active form.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in radiolabeling, the compound can target specific cell surface receptors, leading to changes in cell signaling and gene expression . Additionally, its role as a chelating agent can impact cellular metabolism by altering the availability of metal ions necessary for enzymatic reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by chelating metal ions that are essential for enzymatic activity. This compound can also induce changes in gene expression by interacting with metal-responsive transcription factors . The binding interactions are highly specific, allowing the compound to selectively modulate biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can lead to a decrease in efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability of the compound is influenced by factors such as pH, temperature, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing toxicity. At high doses, it can lead to adverse effects such as metal ion depletion and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors that are involved in the transport and utilization of metal ions . The compound can affect metabolic flux by altering the levels of metabolites that are dependent on metal ions for their synthesis or degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by factors such as its affinity for metal ions and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and modulate their activity, thereby influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane typically involves the cyclization of linear tetraamines. One common method is the reaction of 1,4,7,10-tetraazacyclododecane with methylating agents under controlled conditions to introduce the methyl groups at the 2, 5, 8, and 11 positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization and methylation reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as copper, nickel, and cobalt.

Substitution: Can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Complexation: Typically involves metal salts and the compound in a suitable solvent.

Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Metal Complexes: The major products of complexation reactions are metal-ligand complexes.

Substituted Derivatives: Substitution reactions yield derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.

Biology: Investigated for its potential in biological imaging and as a chelating agent for radiolabeling biomolecules.

Medicine: Explored for its use in drug delivery systems and as a component in diagnostic imaging agents.

Comparison with Similar Compounds

1,4,7,10-Tetraazacyclododecane: Lacks the methyl groups, making it less sterically hindered and potentially less selective in complexation reactions.

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Has a larger ring size, which can affect its complexation properties and stability.

Uniqueness: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane is unique due to its specific methylation pattern, which enhances its ability to form stable and selective metal complexes. This makes it particularly valuable in applications requiring high specificity and stability .

Biological Activity

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (often referred to as TM-cyclen) is a member of the tetraazamacrocycle family. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and coordination chemistry. Its biological activity is primarily linked to its role as a ligand in metal complexation and its implications in therapeutic applications.

Chemical Structure and Properties

TM-cyclen is characterized by a macrocyclic structure containing four nitrogen atoms in its ring. The presence of methyl groups at the 2, 5, 8, and 11 positions enhances its solubility and stability in biological environments. The molecular formula is , with a molecular weight of approximately 228.38 g/mol .

Metal Complexation

TM-cyclen exhibits strong chelating properties with various metal ions, which is crucial for its biological activity. The ability to form stable complexes with metals such as silver (Ag), copper (Cu), and nickel (Ni) has been extensively studied. These metal complexes are of particular interest for their potential use in targeted drug delivery and imaging applications.

Table 1: Stability Constants of TM-Cyclen Complexes

| Metal Ion | Stability Constant () |

|---|---|

| Ag | 20.76 ± 0.01 |

| Cu | 18.00 ± 0.07 |

| Ni | 16.12 ± 0.01 |

The stability constants indicate that TM-cyclen forms very stable complexes with Ag+, making it a promising candidate for use in radioimmunotherapy and diagnostic imaging .

Antitumor Activity

Recent studies have highlighted the potential of TM-cyclen derivatives in anticancer therapy. For instance, complexes formed from TM-cyclen and platinum derivatives have shown significant cytotoxic effects against various cancer cell lines. These complexes can induce apoptosis through mechanisms involving DNA interaction and disruption of cellular processes.

Case Study: TM-Cyclen Platinum Complex

In a study evaluating the efficacy of TM-cyclen platinum complexes against ovarian cancer cells, results demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were found to be significantly lower than those of traditional platinum-based drugs like cisplatin .

Applications in Imaging

The unique properties of TM-cyclen make it suitable for radiolabeling applications in nuclear medicine. Its ability to form stable complexes with radiometals allows for the development of imaging agents that can be used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Table 2: Imaging Applications of TM-Cyclen Complexes

Properties

IUPAC Name |

2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4/c1-9-5-14-11(3)7-16-12(4)8-15-10(2)6-13-9/h9-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXAGLHJWPSGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CNC(CNC(CN1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622520 | |

| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494751-27-8 | |

| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of methyl groups in M4cyclen impact its properties compared to the unsubstituted cyclen?

A1: The addition of methyl groups to the cyclen structure significantly impacts the basicity and conformational properties of the resulting M4cyclen molecule []. NMR titration experiments revealed that M4cyclen exhibits higher basicity compared to its unsubstituted counterpart. This difference in basicity influences the reactivity of the molecule, particularly during the addition of carboxylic arms to synthesize ligands like M4DOTA. For instance, M4cyclen requires NaHCO3 as an acid scavenger to achieve high yields of the triacetic ligand M4DO3A, while cyclen can produce M4DOTA in high yields using Na2CO3 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.